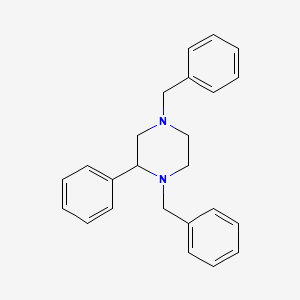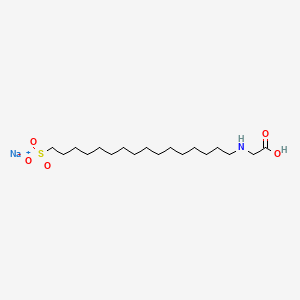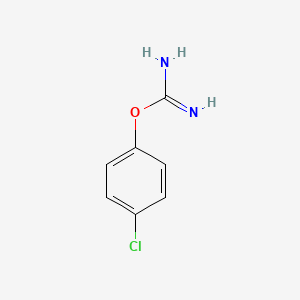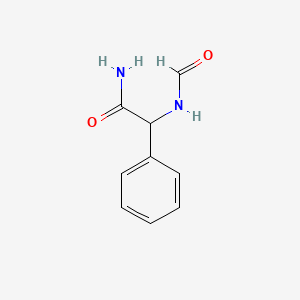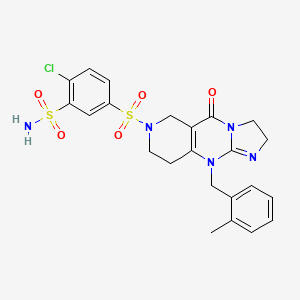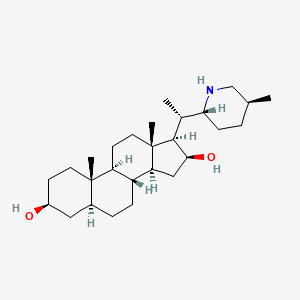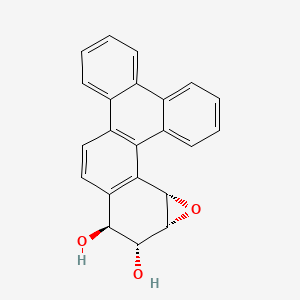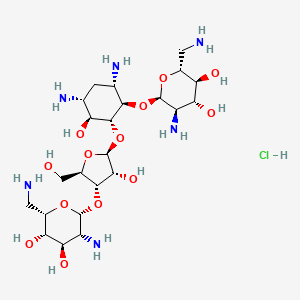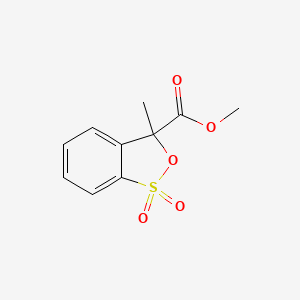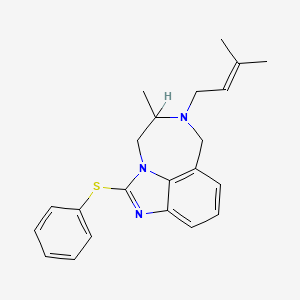
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- is a complex organic compound with a unique structure that includes a fluorophenyl group, an indole moiety, and a hydroxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves multiple steps. The process typically starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution. The hydroxyphosphinyl group is then added via a phosphorylation reaction. The final step involves the formation of the butanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group makes it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the hydroxyphosphinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-(((1-(4-chlorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-bromophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-methylphenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
Uniqueness
The uniqueness of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
119901-68-7 |
|---|---|
Molecular Formula |
C23H23FNO5P |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-hydroxyphosphoryl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C23H23FNO5P/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 |
InChI Key |
DVRZSYZTEHXMHH-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



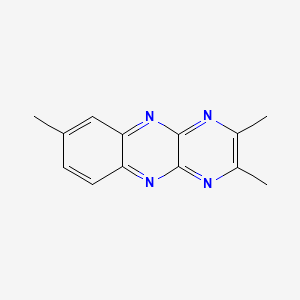
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
